molecular formula C22H32N2O4 B2826114 Ethyl 4-benzyl-7-boc-4,7-diazabicyclo[4,3,0]nonane-1-carboxylate CAS No. 1334414-41-3

Ethyl 4-benzyl-7-boc-4,7-diazabicyclo[4,3,0]nonane-1-carboxylate

Cat. No.: B2826114
CAS No.: 1334414-41-3
M. Wt: 388.508
InChI Key: ORNJAGQPVINUCJ-UHFFFAOYSA-N
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Description

Ethyl 4-benzyl-7-Boc-4,7-diazabicyclo[4.3.0]nonane-1-carboxylate is a bicyclic organic compound featuring a fused bicyclo[4.3.0]nonane core. Key functional groups include:

  • Ethyl ester at position 1.
  • Benzyl substituent at position 4.
  • Boc (tert-butoxycarbonyl) protecting group at position 7.

Properties

IUPAC Name

1-O-tert-butyl 3a-O-ethyl 6-benzyl-2,3,4,5,7,7a-hexahydropyrrolo[2,3-c]pyridine-1,3a-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O4/c1-5-27-19(25)22-11-13-23(15-17-9-7-6-8-10-17)16-18(22)24(14-12-22)20(26)28-21(2,3)4/h6-10,18H,5,11-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNJAGQPVINUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCN(CC1N(CC2)C(=O)OC(C)(C)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-benzyl-7-boc-4,7-diazabicyclo[4,3,0]nonane-1-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core. This can be achieved through a series of reactions including cyclization, protection, and functional group modifications.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring purity, and maintaining safety standards. Large-scale reactors and continuous flow processes might be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-benzyl-7-boc-4,7-diazabicyclo[4,3,0]nonane-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Converting the benzyl group to a benzaldehyde or benzoic acid.

  • Reduction: Reducing the carbonyl group to an alcohol.

  • Substitution: Replacing the benzyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include chromium(VI) oxide or manganese dioxide, often under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Benzaldehyde, Benzoic acid.

  • Reduction: this compound alcohol.

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-benzyl-7-boc-4,7-diazabicyclo[4,3,0]nonane-1-carboxylate is used in various scientific research fields:

  • Chemistry: As a building block in organic synthesis.

  • Biology: Studying enzyme inhibitors and receptor binding.

  • Medicine: Developing new pharmaceuticals.

  • Industry: Creating advanced materials and catalysts.

Mechanism of Action

The mechanism by which Ethyl 4-benzyl-7-boc-4,7-diazabicyclo[4,3,0]nonane-1-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is structurally analogous to Methyl 7-Boc-4,7-diazabicyclo[4.3.0]nonane-1-carboxylate (), differing in two key aspects:

Ester Group : Ethyl ester (C2H5O) vs. methyl ester (CH3O).

Substituent at Position 4: Presence of a benzyl group (C6H5CH2-) in the target compound vs.

Key Implications of Substituents:
  • Molecular Weight and Formula :
    • The methyl analog has a molecular weight of 284.35 g/mol (C14H24N2O4) .
    • The ethyl-benzyl derivative’s molecular weight is inferred to be higher due to the ethyl ester (+14 g/mol vs. methyl) and benzyl group (+91 g/mol), approximating 312.39 g/mol (theoretical, C22H31N2O4).
  • Reactivity : The Boc group’s stability may vary with steric effects from the benzyl substituent, altering deprotection kinetics under acidic conditions.

Research Findings and Methodological Considerations

  • Lumping Strategy Relevance : Compounds with similar bicyclic cores and functional groups (e.g., Boc-protected amines) are often grouped in computational models to simplify reaction networks . This highlights the importance of structural analogs like the methyl ester in predicting the target compound’s behavior.

Biological Activity

Ethyl 4-benzyl-7-boc-4,7-diazabicyclo[4,3,0]nonane-1-carboxylate is a complex bicyclic compound that has garnered attention for its potential biological activities. This article aims to explore its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Synthesis

The compound belongs to the class of diazabicyclo compounds, characterized by a unique bicyclic structure. The synthesis of this compound typically involves the following steps:

  • Formation of the Diazabicyclo Framework : The initial step often includes the reaction of pyridine dicarboxylic acid derivatives with appropriate amines under controlled conditions to form the bicyclic structure.
  • Boc Protection : The introduction of a Boc (tert-butyloxycarbonyl) protecting group is crucial for stabilizing the amine functionality during subsequent reactions.
  • Esterification : The final step involves esterification with ethyl chloroformate to yield the carboxylate derivative.

The detailed synthetic pathway has been outlined in various patents and research articles, emphasizing its industrial viability and efficiency in producing enantiomerically pure forms of the compound .

Antihyperalgesic Effects

Research has demonstrated that compounds structurally related to ethyl 4-benzyl-7-boc-4,7-diazabicyclo[4,3,0]nonane exhibit significant antihyperalgesic activity. A study involving similar diazabicyclo compounds highlighted their efficacy in models of neuropathic pain induced by streptozotocin and oxaliplatin. These compounds were found to be more effective than pregabalin in alleviating pain symptoms .

Neuroprotective Properties

The neuroprotective potential of diazabicyclo compounds has been investigated through various behavioral assays. In particular, the ability to counteract scopolamine-induced amnesia was assessed using the mouse passive avoidance test. Compounds related to ethyl 4-benzyl-7-boc-4,7-diazabicyclo[4,3,0]nonane showed promise in reversing memory deficits without notable enantioselectivity .

Case Studies and Research Findings

  • Antitumor Activity : Some studies have indicated that derivatives of diazabicyclo compounds possess anti-tumor properties by inhibiting Class I PI3-kinase enzymes. This inhibition is believed to play a role in controlling cellular proliferation associated with various cancers .
  • Inflammatory Diseases : The pharmacological profiles suggest potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease by modulating PI3K signaling pathways .

Data Table: Summary of Biological Activities

Biological ActivityCompound TypeReference
AntihyperalgesicDiazabicyclo compounds
NeuroprotectiveDiazabicyclo derivatives
AntitumorClass I PI3-kinase inhibitors
Anti-inflammatoryPI3K signaling modulators

Q & A

Q. What are the key synthetic strategies for Ethyl 4-benzyl-7-Boc-4,7-diazabicyclo[4.3.0]nonane-1-carboxylate?

The synthesis typically involves multi-step reactions, including Boc (tert-butoxycarbonyl) protection/deprotection cycles and coupling reactions. For example, similar diazabicyclo compounds are synthesized via refluxing with substituted benzaldehydes in ethanol, followed by solvent evaporation and chromatographic purification (CH₂Cl₂/MeOH systems) . Boc groups are introduced to protect amine functionalities during intermediate stages, which are later removed under acidic conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

Nuclear magnetic resonance (¹H and ¹³C NMR) and liquid chromatography/electrospray ionization mass spectrometry (LC/ESI-MS) are essential. For instance, ¹H NMR confirms the presence of benzyl and Boc-protected amine groups, while LC/ESI-MS validates molecular weight and purity (>99.5%) . Infrared (IR) spectroscopy can also identify carbonyl stretches from ester and Boc groups .

Q. What purification methods are effective for isolating this compound?

Column chromatography using dichloromethane (CH₂Cl₂) and methanol (MeOH) gradients is commonly employed . Recrystallization from ethanol or dimethylformamide (DMF) may further enhance purity. For Boc-protected intermediates, silica gel chromatography with hexane/ethyl acetate mixtures is effective .

Advanced Research Questions

Q. How can stereochemical outcomes be optimized during synthesis?

Stereoselectivity is influenced by reaction temperature, solvent polarity, and catalyst choice. For example, triethylamine (TEA) and ZnBr₂ have been used to control regioselectivity in similar bicyclic systems . Solvents like DMF can stabilize transition states, favoring specific stereoisomers . Computational modeling (e.g., DFT) may predict optimal conditions but requires experimental validation via NOESY NMR .

Q. How do researchers resolve contradictions in biological activity data for diazabicyclo derivatives?

Contradictions often arise from substituent effects on receptor binding. Structure-activity relationship (SAR) studies comparing analogs (e.g., aryl vs. naphthyl groups) clarify bioactivity trends . Assays under standardized conditions (e.g., pH 7.4 buffers, controlled temperature) minimize variability. Replicating experiments with orthogonal methods (e.g., radioligand binding vs. functional assays) ensures data reliability .

Q. What methodological approaches are used to study the compound’s stability under varying pH conditions?

Accelerated stability testing involves incubating the compound in buffers (pH 1–13) at 37°C, followed by HPLC monitoring of degradation products . Kinetic analysis (e.g., Arrhenius plots) predicts shelf-life. Boc-protected derivatives exhibit higher stability in acidic conditions due to reduced amine reactivity .

Q. How can computational tools predict reactivity in nucleophilic substitution reactions?

Molecular docking and molecular dynamics simulations identify reactive sites by modeling interactions with nucleophiles (e.g., amines, thiols). Density functional theory (DFT) calculates transition-state energies to predict reaction pathways . Experimental validation via kinetic isotope effects (KIEs) or Hammett plots is critical .

Methodological Considerations

  • Data Contradictions : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve structural ambiguities .
  • Biological Assays : Use high-purity (>99%) batches to avoid off-target effects in receptor-binding studies .
  • Stereochemical Analysis : Chiral HPLC or X-ray crystallography (if crystals are obtainable) confirms absolute configuration .

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